[2-chloro-4-(1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydroacridin-9-yl)-6-ethoxyphenoxy]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-chloro-4-(1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydroacridin-9-yl)-6-ethoxyphenoxy]acetic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chloro-substituted phenoxyacetic acid moiety linked to an acridine derivative, which is known for its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-chloro-4-(1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydroacridin-9-yl)-6-ethoxyphenoxy]acetic acid typically involves multi-step organic reactions. The process begins with the preparation of the acridine derivative, followed by the introduction of the chloro and ethoxy groups. Common reagents used in these reactions include chloroacetic acid, ethyl iodide, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
[2-chloro-4-(1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydroacridin-9-yl)-6-ethoxyphenoxy]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, [2-chloro-4-(1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydroacridin-9-yl)-6-ethoxyphenoxy]acetic acid is used as a building block for synthesizing more complex molecules
Biology
The compound’s biological activity makes it a valuable tool in biological research. It can be used to study cellular processes, enzyme interactions, and the effects of various treatments on biological systems.
Medicine
In medicine, this compound has potential applications in drug development. Its structure allows for the design of new therapeutic agents targeting specific diseases, including cancer and infectious diseases.
Industry
Industrially, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Mechanism of Action
The mechanism of action of [2-chloro-4-(1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydroacridin-9-yl)-6-ethoxyphenoxy]acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Acridine derivatives: Compounds with similar acridine structures, known for their biological activity.
Phenoxyacetic acid derivatives: Compounds with similar phenoxyacetic acid moieties, used in various applications.
Uniqueness
What sets [2-chloro-4-(1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydroacridin-9-yl)-6-ethoxyphenoxy]acetic acid apart is its unique combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C23H24ClNO6 |
---|---|
Molecular Weight |
445.9g/mol |
IUPAC Name |
2-[2-chloro-4-(1,8-dioxo-2,3,4,5,6,7,9,10-octahydroacridin-9-yl)-6-ethoxyphenoxy]acetic acid |
InChI |
InChI=1S/C23H24ClNO6/c1-2-30-18-10-12(9-13(24)23(18)31-11-19(28)29)20-21-14(5-3-7-16(21)26)25-15-6-4-8-17(27)22(15)20/h9-10,20,25H,2-8,11H2,1H3,(H,28,29) |
InChI Key |
DDDFVOCPOIACGZ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=CC(=C1)C2C3=C(CCCC3=O)NC4=C2C(=O)CCC4)Cl)OCC(=O)O |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C2C3=C(CCCC3=O)NC4=C2C(=O)CCC4)Cl)OCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.